2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid
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Overview
Description
2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid is a chemical compound with the molecular formula C13H12BrNO3 and a molar mass of 310.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclohexenone ring, and a benzoic acid moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid typically involves the reaction of 2-amino benzoic acid with 2-bromo-3-oxocyclohex-1-enone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxocyclohexenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid include:
2-((2-Chloro-3-oxocyclohex-1-enyl)amino)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
2-((2-Fluoro-3-oxocyclohex-1-enyl)amino)benzoic acid: Contains a fluorine atom in place of bromine.
2-((2-Iodo-3-oxocyclohex-1-enyl)amino)benzoic acid: Features an iodine atom instead of bromine. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-[(2-bromo-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQWLQKSPFITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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